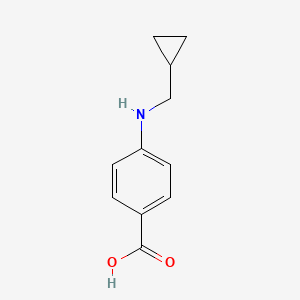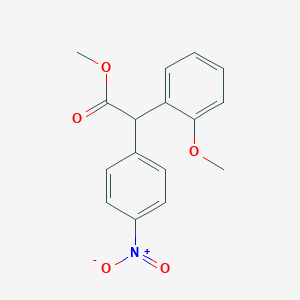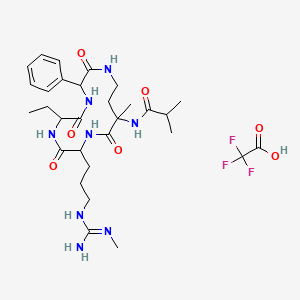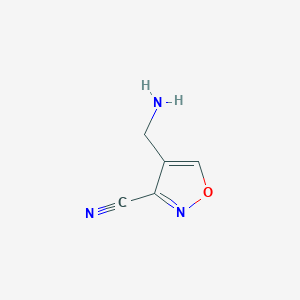![molecular formula C10H11Cl2NO4S2 B15092732 1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B15092732.png)
1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid involves several steps. The synthetic route typically starts with the preparation of the 2,5-dichlorothiophene moiety, which is then sulfonylated and subsequently reacted with piperidine-3-carboxylic acid under specific conditions .
Analyse Des Réactions Chimiques
1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions of the thiophene ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a reference standard in pharmaceutical testing, helping to ensure the accuracy and reliability of analytical methods.
Industry: While not widely used in industrial applications, it is valuable in research and development settings for the creation of new materials and compounds
Mécanisme D'action
The mechanism of action of 1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets involved depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid: This compound has a similar structure but different substituents on the thiophene ring, leading to variations in its chemical properties and reactivity.
1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-4-carboxylic acid: This compound differs in the position of the carboxylic acid group, which can affect its interactions and applications
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H11Cl2NO4S2 |
|---|---|
Poids moléculaire |
344.2 g/mol |
Nom IUPAC |
1-(2,5-dichlorothiophen-3-yl)sulfonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H11Cl2NO4S2/c11-8-4-7(9(12)18-8)19(16,17)13-3-1-2-6(5-13)10(14)15/h4,6H,1-3,5H2,(H,14,15) |
Clé InChI |
ZAVLSGJNCZPQRC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)S(=O)(=O)C2=C(SC(=C2)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-dimethyl-2,3-dihydro-4H-furo[3,4-e][1,2,3]thiadiazin-4-one 1,1-dioxide](/img/structure/B15092654.png)





![N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15092706.png)
![4-{2-[Ethyl(methyl)amino]ethyl}aniline](/img/structure/B15092708.png)
![Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester](/img/structure/B15092713.png)



![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium](/img/structure/B15092755.png)
